N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide
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Overview
Description
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide: is a chemical compound characterized by a bicyclic structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide typically involves the reaction of 8-thiabicyclo[3.2.1]octan-3-one with prop-2-enamide under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- 8-Thiabicyclo[3.2.1]octan-3-one oxime
- 8-Oxabicyclo[3.2.1]octan-3-ol
- 3-Azabicyclo[3.2.1]octan-2-one
Comparison: N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide is unique due to its specific structural features and the presence of both sulfur and an amide group. This combination of features can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of sulfur may enhance its reactivity in certain chemical reactions, while the amide group can influence its interactions with biological targets.
Properties
IUPAC Name |
N-(8-thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-10(12)11-7-5-8-3-4-9(6-7)13-8/h2,7-9H,1,3-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUDXYMGPVHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCC(C1)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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